molecular formula C20H17N3O5 B2674378 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852364-57-9

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2674378
CAS No.: 852364-57-9
M. Wt: 379.372
InChI Key: MOATZWMWEBJINS-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 3, a (3-methylphenyl)methoxy group at position 1, and a 4-nitrophenylamino moiety. The compound shares structural motifs common in pharmacologically active dihydropyridines, which are often explored for kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-14-4-2-5-15(12-14)13-28-22-11-3-6-18(20(22)25)19(24)21-16-7-9-17(10-8-16)23(26)27/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOATZWMWEBJINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridine ring. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic compound, followed by its incorporation into the pyridine ring.

    Attachment of the methoxy-substituted phenyl group: This can be done through a nucleophilic substitution reaction, where the methoxy group is introduced onto the phenyl ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 6d)

  • Structural Differences :
    • The target compound lacks the 4-hydroxyl and styryl substituents present in 6d.
    • Both share a 4-nitrophenyl group and carboxamide linkage but differ in the substitution at position 1 (methoxy vs. styryl).
  • Physicochemical Properties: 6d exhibits a high melting point (294–296°C) and strong IR absorption at 1682 cm⁻¹ (amide C=O) and 1542 cm⁻¹ (NO₂), indicating robust hydrogen bonding and nitro group contributions .
  • Biological Relevance :
    • 6d’s nitro groups enhance electron-withdrawing effects, which could influence binding to nitroreductase enzymes or DNA intercalation .

Merestinib (N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

  • Structural Differences :
    • Merestinib incorporates a fluorophenyl group and a complex indazolyl-pyrazole substituent, contrasting with the simpler 3-methylbenzyloxy group in the target compound.
  • Pharmacological Activity :
    • Merestinib is a selective MET kinase inhibitor with clinical applications in cancer therapy. The fluorine atoms enhance metabolic stability and binding affinity, while the indazole-pyrazole moiety targets ATP-binding pockets .
  • Key Insight :
    • The target compound’s nitro group may mimic fluorine’s electron-withdrawing effects but could increase toxicity risks due to nitroso metabolite formation.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural Differences :
    • Replaces the 3-methylphenylmethoxy and 4-nitrophenyl groups with a bromo-methylphenyl substituent.
  • Crystallographic Data :
    • Exhibits near-planar conformation (dihedral angle: 8.38°) and forms centrosymmetric dimers via N–H⋯O hydrogen bonds. The bromine atom increases molecular weight and polarizability compared to the nitro group .
  • Tautomerism :
    • Exists as a keto-amine tautomer, similar to the target compound, ensuring stability in solid-state configurations .

AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)

  • Structural Differences: Both AZ331 and AZ257 feature thioether linkages and cyano/furyl substituents absent in the target compound.
  • Therapeutic Potential: These derivatives are studied for antimicrobial activity, suggesting the target compound’s nitro group could be modified for similar applications .

BMS-A (N-(4-((1H-Pyrrolo[2,3-b]pyridine-4-yl)oxy)-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

  • Metabolism :
    • BMS-A undergoes P450 11A1-mediated bioactivation, leading to adrenal toxicity in rats. The pyrrolopyridine substituent increases metabolic liability compared to the target compound’s nitro group .
  • Design Implications :
    • Replacing nitro with metabolically stable groups (e.g., fluorine) may mitigate toxicity while retaining target engagement .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Key Substituents Melting Point (°C) Notable Properties
Target Compound 3-Methylphenylmethoxy, 4-nitrophenyl Not reported High polarity, nitro-mediated binding
Compound 6d 4-Hydroxy, 4-nitrostyryl 294–296 Strong H-bonding, nitroreductase substrate
Merestinib Fluorophenyl, indazolyl-pyrazole Not reported MET kinase inhibition, clinical use
N-(3-Bromo-2-methylphenyl) analog Bromo-methylphenyl Not reported Planar conformation, dimeric H-bonds
BMS-A Pyrrolopyridine, fluorine Not reported P450-mediated toxicity

Table 2. Pharmacological Insights

Compound Biological Target Therapeutic Area Metabolic Considerations
Target Compound Hypothetical kinase/DNA Antimicrobial/Oncology Nitro group bioactivation risks
Merestinib MET kinase Oncology Fluorine-enhanced stability
AZ257 Microbial enzymes Antimicrobial Thioether redox activity
BMS-A P450 11A1 Preclinical Adrenal toxicity observed

Biological Activity

The compound 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 852364-57-9) is a synthetic derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C20_{20}H17_{17}N3_3O5_5
  • Molecular Weight : 379.372 g/mol
  • IUPAC Name : 1-[(3-methylphenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide

The structure features a dihydropyridine ring, which is crucial for its biological activity. The presence of substituent groups such as 3-methylphenyl and 4-nitrophenyl enhances its potential interactions with biological targets.

Structural Analysis

FeatureDescription
Dihydropyridine CoreContains two nitrogen atoms and a carbon-carbon double bond
Substituent Groups3-methylbenzyl (attached to oxygen), 4-nitrophenyl (attached to nitrogen), carbonyl group (C=O)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

Antimicrobial Activity

Recent investigations into related dihydropyridine derivatives indicate that modifications can lead to significant antimicrobial activity. For example, derivatives tested showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . While specific studies on the target compound are lacking, the structural similarities suggest potential for similar effects.

Neurotoxicity Studies

Research on analogs of dihydropyridine compounds has revealed neurotoxic properties linked to their oxidation by MAO-B. Compounds exhibiting neurotoxicity were found to be good substrates for this enzyme, indicating that the target compound might share similar risks if it undergoes metabolic activation .

Related Compounds

  • Dihydropyridine Analogs : Studies have shown that certain analogs exhibit significant neurotoxicity when oxidized by MAO-B, suggesting a need for caution in therapeutic applications .
  • Antimicrobial Derivatives : A study demonstrated that specific modifications in the dihydropyridine structure could enhance antimicrobial efficacy, warranting further exploration of the target compound's potential in this area .

Safety and Toxicology

While the compound is primarily intended for research purposes, safety data indicate that it may pose risks similar to those associated with other nitrophenyl-substituted compounds. Toxicological assessments are necessary to determine safe handling practices.

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